molecular formula C13H21O3P B1475311 Diethyl [(2,6-dimethylphenyl)methyl]phosphonate CAS No. 902526-55-0

Diethyl [(2,6-dimethylphenyl)methyl]phosphonate

Cat. No. B1475311
CAS RN: 902526-55-0
M. Wt: 256.28 g/mol
InChI Key: YJKGTPLNMBMATG-UHFFFAOYSA-N
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Description

Diethyl [(2,6-dimethylphenyl)methyl]phosphonate , also known as dimethyl methylphosphonate , is an organic phosphorus compound . Its chemical formula is C₃H₉O₃P , and its structural formula is CH₃PO(OCH₃)₂ . At standard conditions, it appears as a colorless liquid and is commonly used as a flame retardant .


Synthesis Analysis

This compound can be synthesized through the reaction of trimethyl phosphite with halomethanes (such as methyl iodide ) using the Michaelis–Arbuzov reaction . This process yields the desired compound. Additionally, it can be produced by reacting with thionyl chloride to form dimethyl methylphosphonate , which is a precursor for the synthesis of chemical warfare agents like sarin and soman .


Molecular Structure Analysis

The molecular structure of this compound consists of a central phosphorus atom bonded to two methyl groups and an ethyl group. The aromatic ring (2,6-dimethylphenyl) is attached to the phosphorus atom. This arrangement imparts its unique properties and reactivity .


Chemical Reactions Analysis

  • Calibration of Organic Phosphorus Detectors : In this context, it can mimic the behavior of sarin during calibration of organic phosphorus detectors .

Physical And Chemical Properties Analysis

  • Toxicity : LD₅₀ (oral, rat): 8,210 mg/kg; LD₅₀ (inhalation, rat, 1 hour): 20.13 mg/L; LD₅₀ (dermal, rabbit): >2000 mg/kg

Safety and Hazards

  • Chemical Weapons Convention : Due to its role in the synthesis of chemical warfare agents, it is listed in Annex 2 of the Chemical Weapons Convention .

Future Directions

Research on Diethyl [(2,6-dimethylphenyl)methyl]phosphonate continues to explore its applications beyond flame retardancy. Its potential as a catalyst and precursor for high-reactivity compounds, such as ylides , warrants further investigation. Additionally, efforts to improve its safety profile and environmental impact are ongoing .

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-11(3)8-7-9-12(13)4/h7-9H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKGTPLNMBMATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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